
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- is a complex peptide compound composed of multiple amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like acyl chlorides or anhydrides.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to modulate cellular pathways.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Wirkmechanismus
The mechanism of action of L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- involves its interaction with molecular targets such as enzymes and receptors. The cysteine residue’s thiol group can form disulfide bonds, modulating protein function. Additionally, the peptide can interact with cellular pathways involved in oxidative stress and inflammation, providing potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine (NAC): Known for its antioxidant properties and use in treating acetaminophen overdose.
L-Lysine: An essential amino acid involved in protein synthesis and various metabolic processes.
L-Valine: A branched-chain amino acid important for muscle metabolism and tissue repair.
Uniqueness
L-Valinamide, N-acetyl-L-cysteinyl-L-lysyl-L-valyl-L-lysyl- is unique due to its combination of multiple amino acids, providing a multifunctional peptide with diverse applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic use.
Eigenschaften
CAS-Nummer |
348129-31-7 |
|---|---|
Molekularformel |
C27H52N8O6S |
Molekulargewicht |
616.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C27H52N8O6S/c1-15(2)21(23(30)37)34-24(38)19(11-7-9-13-29)33-27(41)22(16(3)4)35-25(39)18(10-6-8-12-28)32-26(40)20(14-42)31-17(5)36/h15-16,18-22,42H,6-14,28-29H2,1-5H3,(H2,30,37)(H,31,36)(H,32,40)(H,33,41)(H,34,38)(H,35,39)/t18-,19-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
HFSXTGZLIKRUFD-YFNVTMOMSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


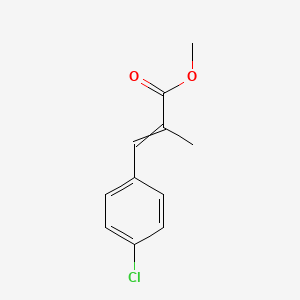
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)

![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)


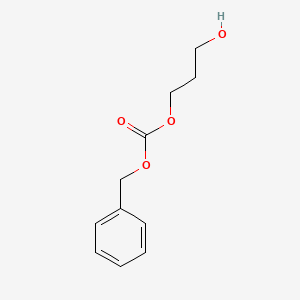
![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
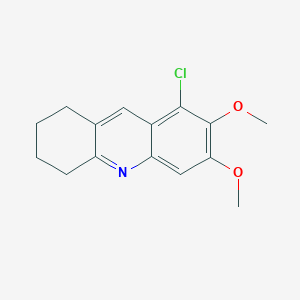
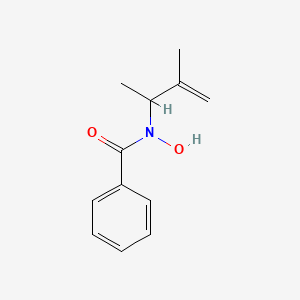
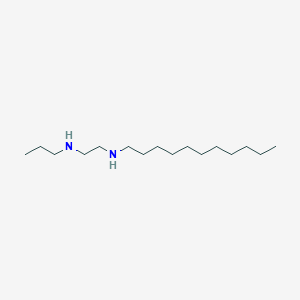

![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

